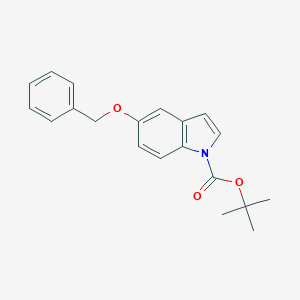

![molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1](/img/structure/B153487.png)

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Übersicht

Beschreibung

Tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (tB-DHP) is a synthetic organic compound that has been studied for its potential applications in scientific research. tB-DHP has been found to have a variety of biochemical and physiological effects, and its synthesis is relatively simple.

Wissenschaftliche Forschungsanwendungen

mTOR Kinase and PI3 Kinase Inhibition

This compound is utilized in the synthesis of molecules that act as inhibitors for mTOR kinase and PI3 kinase . These enzymes are critical components of cellular signaling pathways and are implicated in various diseases, including cancer, making inhibitors valuable for therapeutic research.

Antiproliferative Agents

Derivatives of this compound have shown potential as antiproliferative agents . They can inhibit the growth of cancer cells, which is crucial for developing new cancer treatments. The compound’s ability to interfere with cell division makes it a candidate for anti-cancer drug development.

Antimicrobial Activity

The pyrido[4,3-d]pyrimidine scaffold is associated with antimicrobial properties . This application is significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory and Analgesic Properties

Compounds with the pyrido[4,3-d]pyrimidine core have been reported to exhibit anti-inflammatory and analgesic activities . This makes them useful for the synthesis of new drugs that can alleviate pain and reduce inflammation.

Hypotensive Effects

Some derivatives are known to have hypotensive effects, meaning they can lower blood pressure . This application is particularly relevant for the treatment of hypertension and cardiovascular diseases.

Antihistaminic Activities

The compound’s derivatives may also serve as antihistamines . These are substances that counteract the effects of histamine, providing relief from allergic reactions and symptoms.

Synthesis of Heterocyclic Compounds

The tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds . These compounds are structurally diverse and have a wide range of applications in medicinal chemistry.

Chemical Research and Development

In chemical R&D, this compound is used to explore new synthetic pathways and reactions . It serves as a building block for creating complex molecules, aiding in the discovery of new chemical entities with potential pharmaceutical applications.

Wirkmechanismus

Target of Action

The primary targets of “tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” are currently unknown

Mode of Action

It is known that the compound can undergo transformations when heated under reflux with meona in buoh . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, exhibit a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Eigenschaften

IUPAC Name |

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMDDESVTHLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627633 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

192869-49-1 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

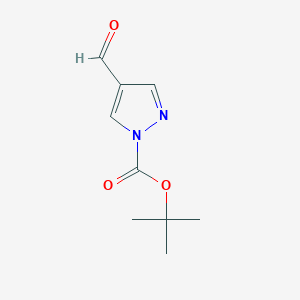

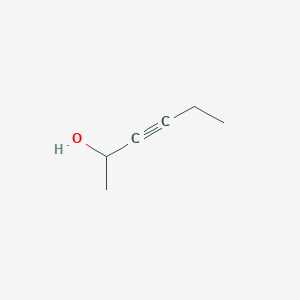

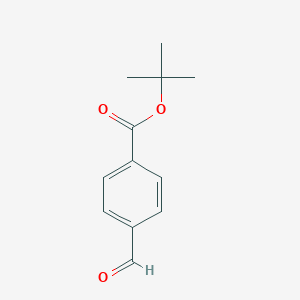

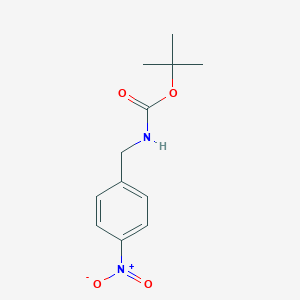

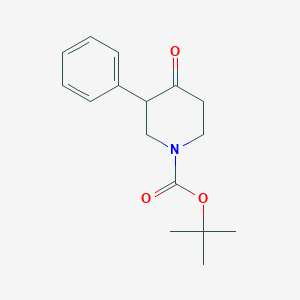

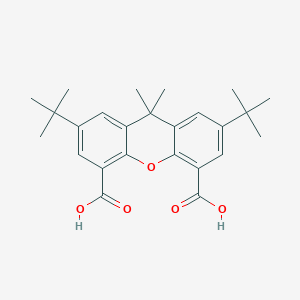

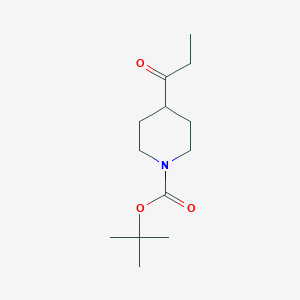

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)